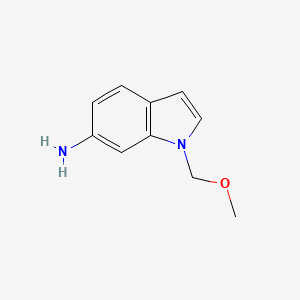
9-(9-Methoxy-9H-fluoren-9-yl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(9-Methoxy-9H-fluoren-9-yl)anthracene is an organic compound that belongs to the class of fluorenyl derivatives It is characterized by the presence of a methoxy group attached to the fluorene moiety, which is further connected to an anthracene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9-Methoxy-9H-fluoren-9-yl)anthracene typically involves the reaction of 9-methoxyfluorene with anthracene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride (AlCl3) is employed to facilitate the formation of the desired product . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems are often used to maintain consistent reaction conditions and improve overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
9-(9-Methoxy-9H-fluoren-9-yl)anthracene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene or fluorene rings. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9-(9-Methoxy-9H-fluoren-9-yl)anthracene has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including its role as a building block in drug design and development.
Wirkmechanismus
The mechanism of action of 9-(9-Methoxy-9H-fluoren-9-yl)anthracene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo photophysical processes, such as fluorescence and phosphorescence. These properties make it useful in various applications, including imaging and sensing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Anthracenemethanol: A derivative of anthracene with a hydroxymethyl group attached to the 9-position.
9-(9H-Fluoren-9-yl)anthracene: Similar structure but lacks the methoxy group.
9-Fluorenylmethyl chloroformate: Used in peptide synthesis and has similar structural features.
Uniqueness
9-(9-Methoxy-9H-fluoren-9-yl)anthracene is unique due to the presence of the methoxy group, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.
Eigenschaften
Molekularformel |
C28H20O |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
9-(9-methoxyfluoren-9-yl)anthracene |
InChI |
InChI=1S/C28H20O/c1-29-28(25-16-8-6-14-23(25)24-15-7-9-17-26(24)28)27-21-12-4-2-10-19(21)18-20-11-3-5-13-22(20)27/h2-18H,1H3 |
InChI-Schlüssel |
PECFWWXEQXJSCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C2=CC=CC=C2C3=CC=CC=C31)C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


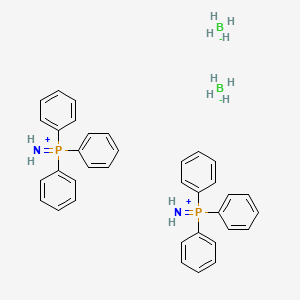
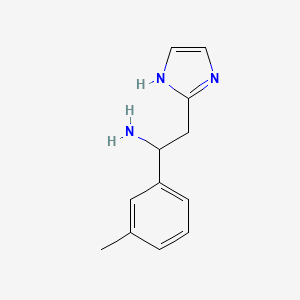
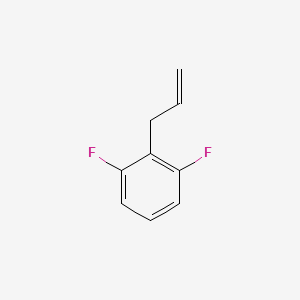
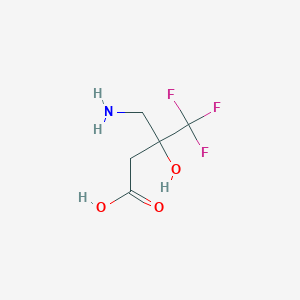


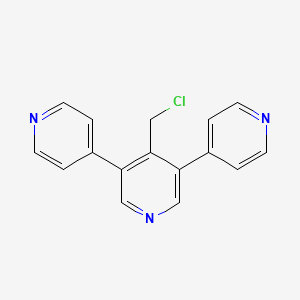
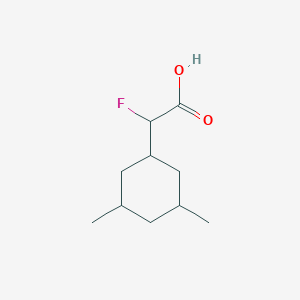
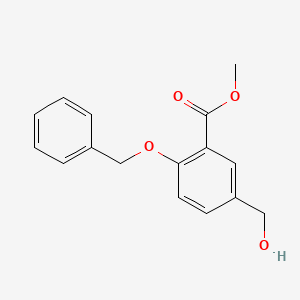
![Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13151376.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13151377.png)
